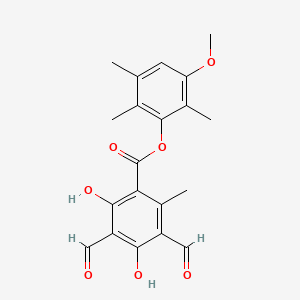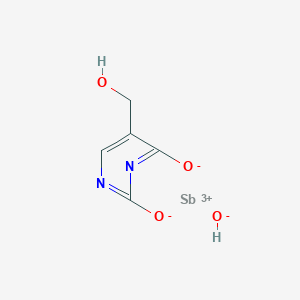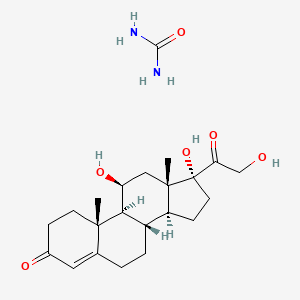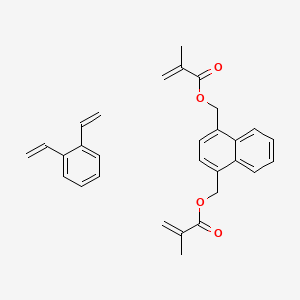
1,5-Hexadiyne
Overview
Description
1,5-Hexadiyne is a hydrocarbon molecule composed of two carbon atoms and six hydrogen atoms. It is a member of the alkynes family, which is a group of hydrocarbons that contain a triple bond between two carbon atoms. This compound is a colorless gas at room temperature, and it has an odor similar to that of acetylene. It is a highly reactive compound that is used in many industrial processes.
Scientific Research Applications
Molecular Structure and Conformation
- Gas Electron Diffraction Studies : Trætteberg et al. (1979) investigated the molecular structure and conformation of 1,5-Hexadiyne using gas electron diffraction. They found that the molecules predominantly exist in an anti conformer, comprising about 75% of the conformer mixture, which suggests a specific structural stability in this form (Trætteberg, Bakken, Seip, Cyvin, Cyvin, & Hopf, 1979).
Vibrational Spectra
- Infrared and Raman Spectroscopy : Braathen et al. (1981) conducted a comprehensive study on the infrared and Raman spectra of this compound in different states (vapours, liquids, crystalline solids, and under various temperatures and pressures). Their research provided insights into the conformational equilibria of this compound and led to the assignment of vibrational fundamentals (Braathen, Nielsen, Klaeboe, & Hopf, 1981).
Polymerization and Material Properties
- Polymerization Using Rhodium(I) Catalysts : Cataldo (1993) explored the polymerization of this compound using rhodium(I) catalysts, revealing that the polymer obtained is highly conjugated, demonstrating good resistance to oxidation and having a metallic lustre. This research has implications for the material properties and potential applications of the resulting polymer (Cataldo, 1993).
Isomerization Studies
- Ab Initio Calculations on Radical Cations : Hart (1997) performed ab initio calculations on the isomerization of the this compound radical cation, finding that it isomerizes to a more stable structure, potentially leading to dissociation into other fragments. These findings are essential for understanding the chemical reactivity and stability of this compound cations (Hart, 1997).
Conformation-Specific Spectroscopy
- Study of 3-Benzyl-1,5-Hexadiyne : Selby et al. (2005) used various spectroscopic methods to study 3-Benzyl-1,5-Hexadiyne, a derivative of this compound. They identified five conformations and provided insights into the vibrational frequency and infrared intensity, contributing to a better understanding of the compound's electronic and structural properties (Selby, Das, Bekele, Lee, & Zwier, 2005).
Safety and Hazards
Future Directions
The future directions of 1,5-Hexadiyne research could involve further studies on its unimolecular isomerisation . Additionally, the use of photoion mass-selected threshold photoelectron spectroscopy as a rapid, sensitive, isomer-selective, and quantitative detection tool among the panoply of established analytical techniques could be explored .
Mechanism of Action
Target of Action
1,5-Hexadiyne, also known as hexa-1,5-diyne, is a small organic compound with the formula C6H6 . It is primarily used as a precursor to a variety of other compounds . .
Result of Action
As a precursor to other compounds, its primary role may be in the synthesis of these compounds rather than exerting direct effects .
Biochemical Analysis
Biochemical Properties
1,5-Hexadiyne plays a significant role in biochemical reactions, particularly in the preparation of bisdehydro annulene and biphenylene . It interacts with various enzymes and proteins, including organotin dihydrides, to form linear organotin polymers . These interactions are crucial for the synthesis of complex molecules and the regulation of biochemical pathways.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to inhibit ammonia and alkane oxidation in microorganisms, which can affect cellular respiration and energy production . Additionally, this compound can impact the expression of genes involved in metabolic pathways, leading to changes in cellular function and metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition. It acts as a bifunctional enzyme probe for the fluorescent labeling of cells via the Cu(I)-catalyzed alkyne-azide cycloaddition reaction . This interaction allows for the visualization of enzyme systems and provides insights into the molecular mechanisms underlying its biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider when studying its long-term effects on cellular function. Studies have shown that this compound can undergo unimolecular isomerization, which may influence its biochemical properties and interactions with biomolecules . Understanding these temporal effects is crucial for accurately assessing its impact in experimental settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects. Studies have shown that high doses of this compound can cause significant changes in cellular metabolism and gene expression, leading to potential toxicity . It is important to determine the optimal dosage for experimental studies to avoid adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to the synthesis of complex molecules and the regulation of metabolic flux. It interacts with enzymes and cofactors that play a role in these pathways, influencing the levels of metabolites and the overall metabolic balance . Understanding these interactions is essential for elucidating the metabolic role of this compound.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation, influencing its biochemical effects . Studying the transport and distribution of this compound provides insights into its cellular dynamics and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. It can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization helps in elucidating its role in cellular processes and its potential as a therapeutic agent.
Properties
IUPAC Name |
hexa-1,5-diyne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6/c1-3-5-6-4-2/h1-2H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFIBSNDOVCWPBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6060848 | |
| Record name | 1,5-Hexadiyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6060848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
78.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear liquid; [MSDSonline] Boiling point = 86 deg C; [ChemIDplus] | |
| Record name | 1,5-Hexadiyne | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7925 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
628-16-0 | |
| Record name | 1,5-Hexadiyne | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=628-16-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dipropargyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628160 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,5-Hexadiyne | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155174 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,5-Hexadiyne | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,5-Hexadiyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6060848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexa-1,5-diyne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.027 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIPROPARGYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z4BAA98LQQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Dimethylamino)methyl]-4-methyl-6-(1-methylcyclohexyl)phenol](/img/structure/B1215144.png)
![6-Oxo-1,6-dihydrodibenzo[cd,g]indazole-3-sulfonic acid](/img/structure/B1215146.png)
![1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl 3-phenylacrylate](/img/structure/B1215148.png)



![3,13,19,26-Tetrahydroxy-15-methoxy-7-methyl-6-oxahexacyclo[12.12.0.02,11.04,9.016,25.018,23]hexacosa-1(14),2(11),3,9,15,18(23),19,21,25-nonaene-5,17,24-trione](/img/structure/B1215153.png)







